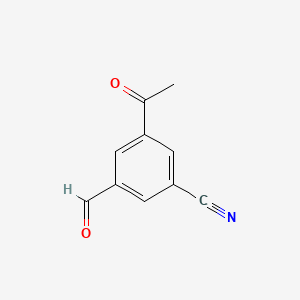

3-Acetyl-5-formylbenzonitrile

Description

Below, we compare four related compounds from the evidence, focusing on molecular attributes, substituent effects, and practical considerations.

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

3-acetyl-5-formylbenzonitrile |

InChI |

InChI=1S/C10H7NO2/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-4,6H,1H3 |

InChI Key |

VVHROPRPRUFEHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)C#N)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Acetyl-5-formylbenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-formylbenzonitrile with acetic anhydride in the presence of a catalyst . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the acetylation process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Acetyl-5-formylbenzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Acetyl-5-formylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Acetyl-5-formylbenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The acetyl and formyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes, such as enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

3-(4-Aminophenyl)benzonitrile (CAS 443998-73-0)

- Molecular Formula : C₁₃H₁₀N₂

- Molecular Weight : 194.23 g/mol

- Substituents: A para-aminophenyl group attached to the benzonitrile core.

- Key Properties: The amino group (-NH₂) enhances solubility in polar solvents and reactivity in electrophilic substitution reactions. Safety data highlights the need for precautions during handling, including first-aid measures for inhalation, skin contact, or ingestion .

3-Acetyl-5-bromo-2-hydroxybenzonitrile (CAS 1289080-94-9)

- Molecular Formula: C₉H₆BrNO₂

- Molecular Weight : 240.05 g/mol

- Substituents : Acetyl (-COCH₃), bromo (-Br), and hydroxyl (-OH) groups at positions 3, 5, and 2, respectively.

- Key Properties: The bromo substituent increases molecular weight and may facilitate halogen-bonding interactions. Synthesis routes are documented, with suppliers offering ≥95% purity .

2-Fluoro-5-formylbenzonitrile (CAS 218301-22-5)

3-Amino-5-(trifluoromethyl)benzonitrile (CAS 29169-64-0)

- Molecular Formula : C₉H₅F₃N₂

- Molecular Weight : 198.6 g/mol

- Substituents: Amino (-NH₂) and trifluoromethyl (-CF₃) groups at positions 3 and 5.

- Key Properties: The -CF₃ group introduces strong electron-withdrawing effects, which may modulate the basicity of the amino group and influence solubility.

Data Table: Comparative Analysis of Benzonitrile Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 3-(4-Aminophenyl)benzonitrile | 443998-73-0 | C₁₃H₁₀N₂ | 194.23 | -NH₂ (para) | High polarity; safety protocols documented |

| 3-Acetyl-5-bromo-2-hydroxybenzonitrile | 1289080-94-9 | C₉H₆BrNO₂ | 240.05 | -COCH₃, -Br, -OH | Halogenated; synthetic routes available |

| 2-Fluoro-5-formylbenzonitrile | 218301-22-5 | C₈H₄FNO | 149.12 | -F, -CHO | Reactive aldehyde; used in intermediates |

| 3-Amino-5-(trifluoromethyl)benzonitrile | 29169-64-0 | C₉H₅F₃N₂ | 198.6 | -NH₂, -CF₃ | Electron-deficient due to -CF₃ |

Research Findings and Practical Considerations

- Synthetic Routes : 3-Acetyl-5-bromo-2-hydroxybenzonitrile has well-documented synthesis methods, with suppliers emphasizing high purity (>95%) for laboratory use .

- Safety Protocols: 3-(4-Aminophenyl)benzonitrile requires stringent handling measures, including immediate medical consultation upon exposure .

- Functional Group Reactivity : The formyl group in 2-fluoro-5-formylbenzonitrile is highly reactive, making it valuable for constructing heterocycles or Schiff bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.